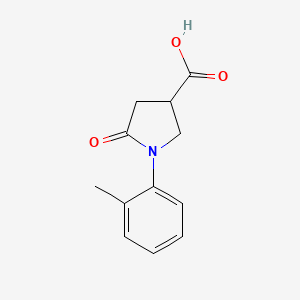
1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, 1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, is a derivative of pyrrolidine-3-carboxylic acid, which is a core structure in various synthesized compounds with potential biological activities. The pyrrolidine ring is a common motif in medicinal chemistry, often associated with various pharmacological properties.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been reported in several studies. For instance, derivatives of 5-oxopyrrolidine-3-carboxylic acid have been synthesized from levulinic acid using Strecker’s method, followed by dehydration to yield the pyrrolidine compound . Additionally, various 1,4-disubstituted pyrrolidinone derivatives have been prepared from 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, demonstrating the versatility of the pyrrolidine scaffold in chemical synthesis .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives has been characterized using techniques such as X-ray diffraction analysis. For example, the structure of 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide was unambiguously assigned using this method . Crystallographic studies have also been conducted on chiral pyrrolidine derivatives, providing insight into their three-dimensional arrangement and potential for use as chiral resolving agents .
Chemical Reactions Analysis
Pyrrolidine derivatives undergo various chemical reactions, which have been explored in the literature. For instance, the cyclization reaction of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates has been used to synthesize thiazolyl pyrrolidine derivatives . Moreover, three-component condensation reactions involving 3-aminopyrroles have been employed to prepare pyrrolopyridine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives have been studied through experimental and theoretical methods. Spectroscopic properties, such as FT-IR, NMR, and UV, have been investigated alongside quantum chemical calculations to understand the electronic structure and reactivity of these compounds . The acid dissociation constants of some pyrrolidine derivatives have also been determined, which is important for understanding their behavior in biological systems .
Case Studies
Several of the synthesized pyrrolidine derivatives have been evaluated for biological activities. For example, certain 5-oxopyrrolidine-3-carboxylic acid derivatives have shown potent antioxidant activity, with some compounds exhibiting higher activity than ascorbic acid . Antimicrobial screening has revealed interesting antibacterial activity against strains such as A. baumannii and M. tuberculosis H37Rv, suggesting the potential of these compounds as antimicrobial agents . Additionally, acenaphtho[1,2-b]pyrrole-carboxylic acid esters with amino chain substitution have been evaluated for antitumor activity, with some derivatives showing significant cytotoxicity against cancer cell lines .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8-4-2-3-5-10(8)13-7-9(12(15)16)6-11(13)14/h2-5,9H,6-7H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCVJEVNUIDHPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387778 |
Source


|
| Record name | 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
56617-44-8 |
Source


|
| Record name | 1-(2-Methylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56617-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


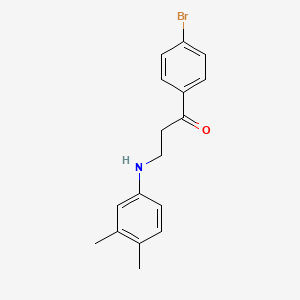

![{[amino(imino)methyl]amino}(4-{[(E)-3-(4-fluorophenyl)-3-oxo-1-propenyl]amino}phenyl)dioxo-lambda~6~-sulfane](/img/structure/B1272784.png)

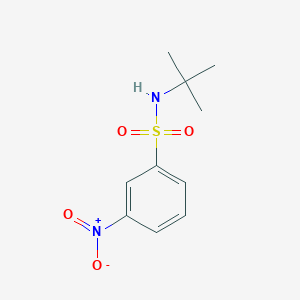
![Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B1272793.png)
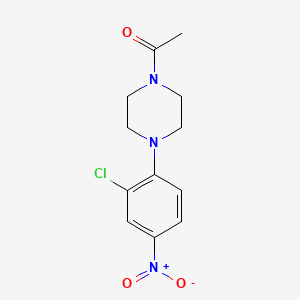

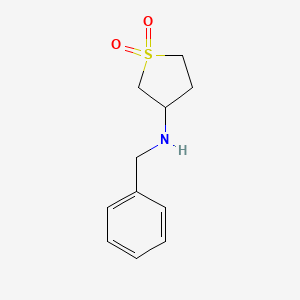
![4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272802.png)

![2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B1272806.png)
